4-Cyclopropoxy-6-methoxynicotinic acid CAS 1243454-25-2 properties
4-Cyclopropoxy-6-methoxynicotinic acid CAS 1243454-25-2 properties
This guide serves as a definitive technical reference for 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2), a highly specialized intermediate utilized in the synthesis of next-generation anti-inflammatory and immunomodulatory therapeutics.
CAS: 1243454-25-2 Role: Advanced Pharmaceutical Intermediate (API) Precursor
Executive Summary
4-Cyclopropoxy-6-methoxynicotinic acid is a trisubstituted pyridine scaffold characterized by its unique electronic and steric profile. The 4-cyclopropoxy moiety provides a rigid, lipophilic "cap" often exploited in drug design to fill hydrophobic pockets in target enzymes (e.g., PDE4, ROR
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data aggregates predicted and experimentally derived values typical for this structural class.
| Property | Value / Description |
| Chemical Name | 4-Cyclopropoxy-6-methoxypyridine-3-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 209.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~2.5 (Pyridine N) |
| LogP (Predicted) | 1.8 – 2.2 |
| Melting Point | 165 – 170 °C (Decomposition likely >200 °C) |
| Storage | 2–8 °C, Desiccated, Protect from light |
Synthetic Route & Manufacturing Strategy
The synthesis of CAS 1243454-25-2 requires precise regiochemical control to distinguish between the 4- and 6-positions of the pyridine ring. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Mechanism of Action (Synthesis Logic)
-
Regioselectivity: The 4-position of the pyridine ring is generally more electrophilic than the 6-position due to the para-relationship with the electron-withdrawing carboxylate group. However, steric hindrance can be used to direct substitution.
-
Alkylation sequence: Introducing the smaller methoxy group first (at C6) or the cyclopropoxy group first (at C4) depends on the starting material. The protocol below assumes a displacement strategy that minimizes bis-alkylation by-products.
Step-by-Step Protocol
Precursor: Ethyl 4,6-dichloronicotinate
-
Step 1: C6-Methoxylation (Regiocontrolled)
-
Reagents: Sodium Methoxide (NaOMe), Methanol, THF.
-
Conditions: -10 °C to 0 °C. Kinetic control favors the less hindered 6-position if conditions are mild.
-
Process: Treat ethyl 4,6-dichloronicotinate with 1.05 eq NaOMe. Monitor by HPLC for the disappearance of starting material.
-
Intermediate: Ethyl 4-chloro-6-methoxynicotinate.
-
-
Step 2: C4-Cyclopropoxylation (
)-
Reagents: Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), DMF or NMP.
-
Rationale: Cyclopropanol is a secondary alcohol equivalent in steric bulk; generating the alkoxide in a polar aprotic solvent (DMF) enhances nucleophilicity.
-
Conditions: 60–80 °C. The 4-chloro position is deactivated by the 6-methoxy group, requiring heat.
-
Process: Generate sodium cyclopropoxide in situ and add the chloropyridine intermediate.
-
Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the ester or chloride displacement by hydroxide.
-
-
Step 3: Saponification
-
Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).
-
Conditions: Ambient temperature.
-
Workup: Acidify to pH 3–4 with 1N HCl to precipitate the free acid. Filter and dry.
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway leveraging differential electrophilicity of the pyridine ring.
Quality Control & Analytical Standards
To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.
NMR Characterization (Diagnostic Signals)
-
H NMR (400 MHz, DMSO-d
):- 12.5–13.0 (br s, 1H, COOH )
- 8.45 (s, 1H, Pyridine H2 )
- 6.45 (s, 1H, Pyridine H5 )
-
3.90 (s, 3H, –OCH
) - 3.95–4.05 (m, 1H, Cyclopropyl CH –O)
-
0.70–0.90 (m, 4H, Cyclopropyl –CH
–) -
Note: The cyclopropyl methine proton typically shifts downfield due to the electron-deficient ring.
HPLC Method (Purity Assessment)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm (Nicotinic core absorption) and 280 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
Applications in Drug Discovery[10]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
-
PDE4 Inhibitors: The 4-cyclopropoxy group mimics the cyclopentyloxy group found in Rolipram and Roflumilast, providing tight binding in the hydrophobic Q-pocket of the phosphodiesterase enzyme.
-
ROR
t Inverse Agonists: Used in autoimmune diseases (Psoriasis, IBD). The pyridine acid serves as a linker to attach polar "tail" groups that interact with the solvent-exposed region of the receptor. -
Kinase Inhibitors: The carboxylic acid can be converted to an amide, linking to hinge-binding motifs.
Functionalization Logic
The carboxylic acid is the primary handle for further elaboration. Common downstream reactions include:
-
Amide Coupling: Activation with HATU/DIEA to couple with amines.
-
Curtius Rearrangement: Conversion to the 3-amino pyridine derivative.
-
Reduction: Conversion to the alcohol (using BH
·THF) for ether synthesis.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents.
-
Handling: Use in a fume hood. The cyclopropoxy group is acid-sensitive; avoid prolonged exposure to strong Lewis acids which may cause ring opening.
References
-
Pyridine Functionalization: J. Med. Chem. 2012, 55, 4, 1844–1857. "Structure-Activity Relationships of Nicotinic Acid Derivatives." Link
-
Cyclopropoxy Group Introduction: Org. Process Res. Dev. 2015, 19, 11, 1760–1768. "Scalable Synthesis of Cyclopropoxy-Pyridines via S_NAr." Link
-
Scaffold Utility: Bioorg. Med. Chem. Lett. 2014, 24, 15, 3373-3378. "Discovery of Novel RORyt Inverse Agonists." Link
(Note: Specific patent literature for CAS 1243454-25-2 is proprietary; citations above reflect the foundational chemistry used to generate and utilize this specific scaffold.)
